5-(Bromomethyl)benzo[d]thiazole

Medicinal Chemistry Organic Synthesis Material Science

5-(Bromomethyl)benzo[d]thiazole (CAS 131337-65-0) delivers an electrophilic bromomethyl handle at the benzene ring C5 position, enabling precise linear extension of the benzothiazole pharmacophore. Unlike 2-substituted analogs, this regioisomer directs nucleophilic attack for geometrically defined conjugate systems — mandatory for structure-activity relationship (SAR) studies where spatial orientation dictates biological or optoelectronic properties. Confidence in lot-to-lot consistency ensures reproducible library synthesis and polymer functionalization.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
CAS No. 131337-65-0
Cat. No. B3033996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)benzo[d]thiazole
CAS131337-65-0
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CBr)N=CS2
InChIInChI=1S/C8H6BrNS/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2
InChIKeyUFTYANOJBDTHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)benzo[d]thiazole (CAS 131337-65-0) – Procurement-Ready Building Block for Benzothiazole Functionalization


5-(Bromomethyl)benzo[d]thiazole (CAS 131337-65-0), also known as 5-(bromomethyl)-1,3-benzothiazole, is a heterocyclic intermediate belonging to the benzothiazole class, with a reactive bromomethyl group at the 5-position of the fused ring system . With a molecular formula of C₈H₆BrNS and a molecular weight of 228.11 g/mol, this compound exhibits a density of 1.7±0.0 g/cm³ and a boiling point of 317.4±0.0 °C at 760 mmHg [1]. It is widely employed as an electrophilic building block in medicinal chemistry, materials science, and organic synthesis, enabling the introduction of the benzothiazole pharmacophore into more complex molecular architectures through nucleophilic substitution reactions .

Why 5-(Bromomethyl)benzo[d]thiazole Cannot Be Replaced by Other Benzothiazole Intermediates


Benzothiazole-based building blocks are not interchangeable; the position of the bromomethyl substituent dictates both the reactivity profile and the spatial orientation of the resulting derivatives [1]. For instance, the widely used 2-(bromomethyl)benzo[d]thiazole (CAS 106086-78-6) anchors the electrophilic center directly on the thiazole ring, which can alter electronic distribution and the trajectory of nucleophilic attack compared to the 5-position substitution on the benzene ring of 5-(bromomethyl)benzo[d]thiazole . This positional isomerism fundamentally changes the geometry of the conjugated system in downstream products, making 5-(bromomethyl)benzo[d]thiazole the mandatory choice when a linear extension from the benzothiazole C5 position is required [2]. Substituting with a differently substituted analog would yield a structurally distinct product with potentially divergent biological or material properties.

Quantitative Differentiation of 5-(Bromomethyl)benzo[d]thiazole from 2-(Bromomethyl)benzothiazole


Positional Isomerism Alters Physicochemical Properties: A Direct Comparison with 2-(Bromomethyl)benzothiazole

The substitution position of the bromomethyl group on the benzothiazole scaffold directly influences key physicochemical parameters. Compared to its 2-substituted isomer, 5-(bromomethyl)benzo[d]thiazole exhibits a significantly higher predicted boiling point and a distinct safety profile .

Medicinal Chemistry Organic Synthesis Material Science

Differential Reactivity in Nucleophilic Substitution: 5-Position vs. 2-Position Benzothiazole Intermediates

The electrophilic reactivity of the bromomethyl group is modulated by the adjacent aromatic ring electronics. For 5-(bromomethyl)benzo[d]thiazole, the substituent is attached to the benzene ring, whereas in 2-(bromomethyl)benzothiazole, it is directly linked to the thiazole ring [1]. This electronic difference is expected to influence the rate of SN2 reactions, with the 2-substituted analog generally exhibiting higher reactivity due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms .

Organic Synthesis Drug Discovery Reaction Kinetics

Commercial Availability and Purity: 5-(Bromomethyl)benzo[d]thiazole vs. 2-(Bromomethyl)benzothiazole

Both isomers are commercially available, but with distinct supply chain and purity profiles. 5-(Bromomethyl)benzo[d]thiazole is routinely supplied at 95% purity by multiple vendors , whereas 2-(bromomethyl)benzothiazole is also widely available with comparable purity specifications .

Chemical Sourcing Procurement Supply Chain

Application-Specific Use in Amyloid Imaging Agents: A Patent-Based Differentiation

Benzothiazole derivatives are key structural components in amyloid-targeting imaging agents. A US patent (8,236,282) specifically claims benzothiazole derivative compounds for detecting amyloid deposits, highlighting the importance of the benzothiazole scaffold in this diagnostic application [1]. While the patent does not explicitly isolate 5-(bromomethyl)benzo[d]thiazole as a direct comparator, the invention's scope encompasses a wide range of substituted benzothiazoles, suggesting that positional isomers like the 5-substituted variant are within the same chemical space and may offer distinct binding properties.

Diagnostic Imaging Amyloidosis Radiopharmaceuticals

Optimal Application Scenarios for 5-(Bromomethyl)benzo[d]thiazole Based on Evidence


Synthesis of C5-Functionalized Benzothiazole Derivatives for Medicinal Chemistry

When a medicinal chemistry program requires the installation of a benzothiazole moiety with a specific substitution pattern that extends linearly from the C5 position, 5-(bromomethyl)benzo[d]thiazole is the mandatory intermediate. Its reactivity profile, as a benzene-ring-substituted electrophile, provides a controlled platform for nucleophilic displacement, enabling the construction of diverse compound libraries with defined spatial geometries .

Preparation of Advanced Intermediates for Organic Electronics and Sensors

In materials science, benzothiazole units are incorporated into conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and sensors. The 5-substitution pattern on 5-(bromomethyl)benzo[d]thiazole influences the π-conjugation pathway and intermolecular packing, which can be leveraged to tune optoelectronic properties such as emission wavelength and charge carrier mobility [1].

Development of Novel Amyloid-Targeting Diagnostic Probes

Given the demonstrated utility of benzothiazole scaffolds in amyloid imaging agents (as evidenced by US Patent 8,236,282), 5-(bromomethyl)benzo[d]thiazole serves as a valuable precursor for synthesizing novel derivatives designed to bind amyloid plaques. Its reactive bromomethyl handle facilitates the attachment of targeting vectors or radiolabeling moieties, accelerating the development of next-generation diagnostic tools for Alzheimer's disease [2].

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